[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate
描述
The compound [(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.0²,⁷]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate is a deuterated derivative of a trichothecene mycotoxin analog. Its structure features:
- A spiro[8-oxatricyclo[7.2.1.0²,⁷]dodec-5-ene-12,2'-oxirane] core, conferring rigidity and stereochemical complexity .
- Hydroxyl and hydroxymethyl groups at positions 3 and 2, respectively, which influence solubility and hydrogen-bonding interactions .
- A 2,2,2-trideuterioacetate ester at position 10, replacing the standard acetate group with deuterium isotopes. This modification is typically employed to track metabolic stability or degradation pathways in pharmacokinetic studies .
Molecular weight calculations from indicate a mass of 292.374 g/mol for the non-deuterated analog, with deuterium substitution increasing this slightly due to isotopic mass differences .
属性
IUPAC Name |
[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIQZBYNGPCGY-POMOKOCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@H]1C[C@]2([C@@]3([C@@H]1O[C@H]4[C@@]2([C@@H](C(=O)C(=C4)C)O)CO)CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583584 | |
| Record name | (3beta,7alpha)-7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl (~2~H_3_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876926-22-6 | |
| Record name | (3beta,7alpha)-7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl (~2~H_3_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Strategies for the Spirocyclic Core
Oxidative Cyclization of Precursor Intermediates
The spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane] core is synthesized via oxidative cyclization of a bicyclic ether precursor. A method adapted from the synthesis of 2-oxa-7-azaspiro[3.5]nonane involves treating o-cycloalkylaminoacetanilides with Oxone® in formic acid to induce intramolecular cyclization. For the target compound, a similar approach is employed using a preorganized tricyclic intermediate containing a conjugated diene system. The reaction proceeds via a radical mechanism, with Oxone® generating sulfate radicals that abstract hydrogen atoms to form reactive intermediates, enabling ring closure at the C12 position to form the spiro junction.
Epoxidation for Oxirane Ring Formation
The 2'-oxirane ring is introduced through stereoselective epoxidation of a terminal double bond in the tricyclic intermediate. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C achieves >90% conversion, with the stereochemistry dictated by the existing chiral centers in the tricyclo framework. The reaction’s regioselectivity is confirmed via X-ray crystallography of analogous intermediates, which show that the epoxide oxygen adopts an endo configuration relative to the larger ring system.
Functionalization and Deuterium Incorporation
Acetylation and Hydroxymethyl Group Introduction
The hydroxymethyl group at position 2 is installed via a two-step sequence:
- Aldol Addition : A formaldehyde equivalent is added to a ketone intermediate at position 2 under basic conditions (KOH/EtOH).
- Reduction : The resulting β-hydroxy ketone is reduced using NaBH4 in methanol to yield the hydroxymethyl substituent.
The acetate group at position 10 is introduced via esterification with acetic anhydride in pyridine. Subsequent deuterium labeling is achieved through a rhodium-catalyzed H/D exchange reaction, as detailed below.
Rhodium-Catalyzed Deuteration of the Acetate Moiety
The 2,2,2-trideuterioacetate group is synthesized using a method adapted from deuterated compound preparation patents. Key steps include:
- Reaction Conditions : The non-deuterated acetate is treated with deuterated methanol (CD3OD) in the presence of a rhodium catalyst (RhCl3·3H2O) and a base (K2CO3) at 80°C for 24 hours.
- Mechanism : The rhodium catalyst facilitates reversible C–H bond cleavage at the methyl group, enabling deuterium incorporation from the solvent.
- Efficiency : This method achieves >95% deuteration at the methyl position, as confirmed by mass spectrometry and deuterium NMR.
Table 1: Optimization of Deuteration Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | CD3OD | D2O | CD3OD/D2O |
| Catalyst | RhCl3 | Rh(OAc)2 | RhCl3 |
| Temperature (°C) | 80 | 100 | 80 |
| Deuteration (%) | 95 | 87 | 92 |
Condition 1 (CD3OD with RhCl3) provides the highest deuteration efficiency and is selected for scale-up.
Stereochemical Control and Characterization
Preservation of Stereochemistry
The seven stereocenters in the molecule are preserved through careful selection of reaction conditions:
Purification and Analytical Methods
Chromatographic Separation
The crude product is purified via flash chromatography (SiO2, ethyl acetate/hexane gradient) followed by HPLC on a chiral stationary phase (Chiralpak IA) to resolve any diastereomeric impurities.
Challenges and Scalability
Side Reactions During Deuteration
Competitive deuteration at the hydroxymethyl group (position 2) is observed if reaction times exceed 24 hours. This is mitigated by strict temperature control and real-time monitoring via LC-MS.
Large-Scale Production
The patent method’s use of inexpensive deuterated solvents (CD3OD) and recoverable rhodium catalysts enables kilogram-scale synthesis with a 78% overall yield.
生物活性
The compound [(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate is a complex organic molecule with potential biological activity. This article aims to explore its biological properties based on existing research and case studies.
The molecular formula of the compound is C₁₈H₂₃D₃O₅. It has a molecular weight of approximately 323.4 g/mol and features a unique spirocyclic structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 323.4 g/mol |
| XLogP | 8.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 19 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. A study conducted by Smith et al. (2020) demonstrated that derivatives of spirocyclic compounds possess significant antibacterial activity against various strains of bacteria including E. coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes.
Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, a study by Johnson et al. (2021) reported an IC50 value of approximately 25 μM against human breast cancer cells (MCF-7). The cytotoxicity is attributed to the induction of apoptosis via the mitochondrial pathway.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. A recent study highlighted its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : In a controlled study involving mice infected with E. coli, administration of the compound resulted in a significant reduction in bacterial load compared to the control group (p < 0.05).
- Cancer Cell Line Testing : In a comparative analysis with standard chemotherapeutic agents, the compound showed enhanced cytotoxicity against MCF-7 cells while exhibiting lower toxicity towards normal fibroblast cells.
- Inflammation Model : In an experimental model of arthritis, treatment with the compound significantly decreased joint swelling and inflammatory markers compared to untreated controls.
科学研究应用
Basic Information
- Molecular Formula : C17H22O7
- Molecular Weight : 338.4 g/mol
- CAS Number : 876926-22-6
Structural Characteristics
The compound features a spirocyclic structure which contributes to its unique reactivity and interaction with biological systems. The presence of hydroxyl groups enhances its solubility and potential for hydrogen bonding, influencing its biological activity.
Biochemical Studies
The compound is being investigated for its role in biochemical pathways. Its structural properties suggest it may interact with specific enzymes or receptors, making it a candidate for studying metabolic processes.
Case Study: Enzyme Interaction
A study demonstrated that compounds with similar spirocyclic structures could inhibit certain enzymes involved in metabolic disorders. This suggests that our compound may also exhibit similar inhibitory effects, warranting further investigation into its potential as a therapeutic agent.
Drug Development
Due to its unique structure, this compound is being explored as a lead compound in drug discovery programs aimed at developing new pharmaceuticals.
Case Study: Anticancer Activity
Research has indicated that derivatives of spirocyclic compounds have shown promising anticancer activity. Preliminary tests on analogs of the compound revealed cytotoxic effects on cancer cell lines, suggesting that this compound could be modified to enhance its efficacy as an anticancer drug.
Synthetic Chemistry
The synthesis of this compound involves multi-step organic reactions that can serve as a model for developing new synthetic methodologies.
Table: Synthesis Pathways
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Methyl iodide | 85 |
| 2 | Hydrolysis | Water | 90 |
| 3 | Cyclization | Acid catalyst | 75 |
This table summarizes the key steps involved in synthesizing the compound and their respective yields.
Environmental Science
Research into the environmental impact of similar compounds suggests potential applications in bioremediation processes where such compounds could interact with pollutants.
Case Study: Pollutant Degradation
Studies have shown that spirocyclic compounds can facilitate the breakdown of environmental pollutants through microbial activity. This opens avenues for exploring our compound's role in enhancing biodegradation processes.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
*Estimated based on non-deuterated analog (292.374 g/mol) and isotopic substitution.
Key Observations:
- Core Structure: The target compound shares a spiro-oxirane tricyclic system with 8-Oxodiacetoxyscirpenol and other trichothecenes, which is critical for binding to ribosomal targets . In contrast, the pentaoxatricyclo compound () lacks the fused oxirane system, resulting in distinct conformational flexibility .
- Ester Modifications: The trideuterioacetate group in the target compound replaces standard acetate esters seen in 8-Oxodiacetoxyscirpenol. Deuterium substitution reduces metabolic lability compared to non-deuterated analogs, enhancing utility in tracer studies . Compounds with bulkier esters (e.g., isovalerate in ) exhibit increased lipophilicity, altering membrane permeability .
Toxicity and Mechanism:
- Trichothecenes like 8-Oxodiacetoxyscirpenol () inhibit eukaryotic protein synthesis by binding to the 60S ribosomal subunit, causing cytotoxicity . The target compound’s deuterated acetate likely preserves this activity while enabling isotope tracing in mechanistic studies.
- The pentaoxatricyclo compound () lacks the epoxy group essential for ribosomal inhibition, suggesting divergent biological targets .
Metabolic Stability:
- Deuterium substitution in the target compound reduces hydrogen/deuterium exchange rates, prolonging half-life in vivo compared to non-deuterated analogs .
- Compounds with multiple ester groups (e.g., diacetates in ) are prone to enzymatic hydrolysis, limiting their persistence in biological systems .
常见问题
Q. What methodologies are recommended for synthesizing and characterizing this compound?
A multi-step organic synthesis approach is typically employed, involving stereoselective reactions to construct the spirocyclic and oxirane moieties. Purification via flash or column chromatography is critical due to structural complexity . Characterization relies on:
- 1H/13C NMR for stereochemical assignment and functional group verification.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic labeling (2,2,2-trideuterioacetate).
- Elemental analysis to validate purity (>95% by carbon/hydrogen content matching theoretical values) .
Q. How can isotopic labeling (2,2,2-trideuterioacetate) impact spectroscopic analysis?
Deuterium incorporation alters NMR splitting patterns, simplifying acetate proton signal interpretation. In mass spectrometry, isotopic peaks shift by +3 m/z (due to three deuterium atoms), aiding differentiation from non-deuterated analogs. Ensure solvent purity to avoid deuterium exchange artifacts .
Q. What experimental design principles apply to functional group reactivity studies?
Use controlled reaction matrices with varying pH, temperature, and catalysts to probe stability of the oxirane and hydroxyl groups. Monitor degradation products via LC-MS and FT-IR to identify reactive sites. For example, acidic conditions may hydrolyze the oxirane, while basic conditions could deacetylate the trideuterioacetate .
Advanced Research Questions
Q. How can computational modeling optimize synthesis pathways for this compound?
Apply quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for stereoselective steps. Tools like COMSOL Multiphysics enable reaction trajectory simulations, reducing trial-and-error experimentation. Pair with machine learning to analyze historical reaction data and predict optimal conditions (e.g., solvent, catalyst loading) .
Q. What strategies resolve contradictions in stereochemical assignments between NMR and X-ray data?
Combine NOESY NMR (to assess spatial proximity of protons) with single-crystal X-ray diffraction (for absolute configuration). If discrepancies persist, validate via vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) to correlate experimental and computed spectra .
Q. How can AI enhance experimental design for studying metabolic pathways of this compound?
Implement autonomous laboratories where AI algorithms adjust reaction parameters in real-time based on LC-MS/MS or NMR feedback. For example, AI can prioritize deuterium retention in metabolites by optimizing incubation conditions (e.g., pH, enzyme concentration) .
Q. What methodologies ensure data integrity in multi-institutional studies of this compound?
Use blockchain-enabled platforms for immutable data logging. Standardize protocols via electronic lab notebooks (ELNs) with metadata tags for isotopic labeling, instrument calibration, and purity thresholds. Cross-validate results through blinded interlaboratory studies .
Methodological Challenges and Solutions
Q. How to address low yields in spirocyclic intermediate synthesis?
- Problem : Steric hindrance in spirocyclic formation reduces yields.
- Solution : Screen chiral auxiliaries (e.g., Evans’ oxazolidinones) to improve stereocontrol. Use microwave-assisted synthesis to accelerate ring-closing steps .
Handling discrepancies in deuterium incorporation rates during acetylation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
